4,6-Dimethylbenzo[d]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4,6-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3 |
InChI Key |
FXXKSKWBTGWSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NSC2=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethylbenzo D Isothiazole and Its Derivatives
Classical Approaches to Benzisothiazole Synthesis: Adaptations for Dimethyl Substitution
The classical synthesis of the benzisothiazole core often involves the construction of the heterocyclic ring through the cyclization of appropriately substituted benzene (B151609) derivatives. For 4,6-Dimethylbenzo[d]isothiazole, these methods are adapted from established protocols, with 3,5-dimethylaniline (B87155) being a key precursor.
Cyclization Reactions of Substituted Anilines
A prominent classical route to benzisothiazoles is the Jacobson-Hugershoff reaction, which involves the cyclization of an arylthiourea. In the context of this compound, this would begin with the reaction of 3,5-dimethylaniline with a thiocyanating agent to form the corresponding N-(3,5-dimethylphenyl)thiourea. Subsequent oxidative cyclization, typically employing bromine in an inert solvent like chloroform, would be expected to yield a 2-aminobenzothiazole (B30445) derivative. The directing effects of the two methyl groups in 3,5-dimethylaniline are crucial in determining the regiochemical outcome of the initial thiocyanation and subsequent cyclization. The methyl groups are ortho, para-directing activators. In 3,5-dimethylaniline, the positions ortho to the amino group (2 and 6 positions) and the position para to one methyl group and ortho to the other (4 position) are activated. Electrophilic attack is sterically more favorable at the less hindered 2 or 6 positions, leading to the formation of the desired 4,6-dimethyl substitution pattern on the resulting benzisothiazole ring.
Another classical approach involves the reaction of a substituted aniline (B41778) with thionyl chloride. For the synthesis of the isomeric 2,1-benzisothiazole system, substituted o-toluidines are reacted with thionyl chloride in a high-boiling solvent such as xylene. While this method produces the 2,1-benzisothiazole isomer, it highlights the use of substituted anilines in forming the isothiazole (B42339) ring fused to a benzene ring.
Ring-Closing Reactions Involving Sulfur and Nitrogen Precursors
Ring-closing strategies that form the nitrogen-sulfur bond of the isothiazole ring in the final step are also a cornerstone of classical benzisothiazole synthesis. One such method involves the intramolecular cyclization of o-mercaptoacylphenones. While not directly starting from an aniline, this approach underscores the versatility of precursor design. In a hypothetical adaptation for this compound, a suitably substituted o-mercaptoacylphenone bearing methyl groups at the desired positions could undergo S-nitrosation followed by an intramolecular aza-Wittig reaction to construct the benzisothiazole ring system. orgchemres.org
Modern Catalytic Strategies in the Synthesis of this compound Derivatives
Contemporary organic synthesis has seen a paradigm shift towards the use of catalytic methods to enhance efficiency, selectivity, and substrate scope. These modern strategies are applicable to the synthesis of a wide array of substituted benzisothiazoles, including 4,6-dimethylated derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for the construction of the benzisothiazole nucleus. Copper-catalyzed annulation reactions have been reported for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder. orgchemres.org This methodology demonstrates good substrate scope and functional group tolerance. orgchemres.org For the synthesis of a 4,6-dimethyl derivative, a 2-bromo-N-arylbenzimidamide with the appropriate dimethyl substitution pattern on the aniline-derived ring would be the required starting material.
Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles also provides a route to isothiazoles, showcasing another avenue of transition metal catalysis. libretexts.org While this method is for the synthesis of the isothiazole ring itself, its principles could potentially be extended to the formation of benzisothiazole derivatives through the use of appropriately functionalized starting materials.
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key pillar of modern organic synthesis, often providing a milder and more environmentally friendly alternative to metal-based catalysts. While specific examples for the synthesis of this compound using organocatalysis are not prevalent in the literature, general organocatalytic methods for the formation of related heterocyclic systems can be considered. For instance, the synthesis of 2-substituted benzoxazoles and benzothiazoles has been achieved through the condensation of o-aminophenols or o-aminothiophenols with aldehydes, a reaction that can be promoted by organocatalysts. The principles of activating the substrates through iminium or enamine intermediates could be applied to the development of organocatalytic routes to this compound derivatives.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
For the synthesis of benzisothiazole derivatives, several green approaches have been developed that could be adapted for the preparation of this compound. One such approach involves the use of water as a solvent. An efficient and practical one-step synthesis of benzothiazole-2-thiols has been reported through the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. researchgate.net This method is metal- and ligand-free, offers excellent yields, and proceeds in a short reaction time. researchgate.net
Another green strategy employs copper sulfate (B86663) as an inexpensive and readily available catalyst in aqueous media for the synthesis of benzothiazole-2-thiol derivatives from the corresponding aromatic amine and potassium isopropyl xanthate. orgchemres.org This reaction can be performed under conventional heating or with ultrasonic irradiation, the latter often leading to shorter reaction times and higher yields. orgchemres.org
Solvent-Free and Microwave-Assisted Syntheses
The application of microwave irradiation in organic synthesis represents a significant advancement over conventional heating methods. oatext.comnih.gov By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid, uniform heating that can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. nih.govarkat-usa.org This technique is particularly impactful when combined with solvent-free conditions, a cornerstone of green chemistry that minimizes volatile organic waste. oatext.comnih.gov
While specific literature on the microwave-assisted synthesis of this compound is specialized, the principles are broadly applied to analogous heterocyclic systems. For instance, the synthesis of N-alkylated benzotriazole (B28993) derivatives was achieved with good yields using microwave irradiation in the presence of potassium carbonate, demonstrating a significant improvement over conventional heating. nih.gov Similarly, various thiazole (B1198619) and benzimidazole (B57391) derivatives have been synthesized efficiently under microwave conditions, sometimes in the absence of any solvent. arkat-usa.orgnih.gov These reactions proceed rapidly, are easy to perform, and often result in products that require minimal purification. organic-chemistry.org
The condensation of carbonyl compounds with sulfinamides to produce chiral intermediates has also been successfully performed under solvent-free, microwave-assisted conditions, highlighting the method's versatility. organic-chemistry.org This approach not only accelerates the reaction but also minimizes thermal decomposition and side-product formation, which are crucial considerations for the synthesis of complex molecules. arkat-usa.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| N-Alkylation of Benzotriazole | 8-10 hours | 5-10 minutes | Significant | nih.gov |
| Thiazolidinone Synthesis | Not specified | 12 minutes | Higher yields, cleaner reaction | arkat-usa.org |
| Imine Synthesis | 15-24 hours | 0.5-1 minute | Remarkable acceleration | oatext.comorganic-chemistry.org |
| Chiral Sulfinylimine Synthesis | Not specified | 10-60 minutes | Excellent yields, no solvent | organic-chemistry.org |
This table provides a generalized comparison based on data for related heterocyclic syntheses.
Atom-Economical Approaches
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as cycloadditions and multi-component reactions, are inherently more efficient and generate less waste. tcichemicals.com
The synthesis of the benzisothiazole core and its derivatives can be designed to maximize atom economy. One-pot tandem reactions, where multiple bond-forming events occur sequentially in the same reaction vessel, are a prime example. A highly efficient, Phenyliodine(III) diacetate (PIDA)-mediated approach allows for the synthesis of benzisothiazole derivatives from 2-amino-N'-arylbenzohydrazides at room temperature. nih.govacs.org This reaction proceeds through an intramolecular oxidative S-N bond formation, constructing the heterocyclic ring in a single, streamlined operation. nih.govacs.org
Stereoselective Synthesis of Chiral this compound Analogues
While this compound itself is an achiral molecule, the introduction of chirality is crucial for developing selective therapeutic agents. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch This can be achieved through several key strategies, including the use of chiral auxiliaries, enantioselective catalysts, or starting materials from the chiral pool. ethz.ch
For creating chiral analogues of this compound, these strategies can be applied to introduce stereocenters on substituents attached to the core or to generate axial chirality.
Chiral Auxiliaries: An enantiopure auxiliary, such as (R)-2-methylpropane-2-sulfinamide, can be condensed with a ketone or aldehyde precursor to direct the stereoselective addition of a nucleophile. organic-chemistry.org The auxiliary is then removed, leaving an enantiomerically enriched product. This method has been effectively used in microwave-assisted, solvent-free conditions to produce chiral amines. organic-chemistry.org
Enantioselective Catalysis: A small amount of a chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, can guide a reaction to produce a predominantly single enantiomer. nih.gov For example, organocatalytic approaches have been developed for the atroposelective synthesis of axially chiral styrenes, a strategy that could be adapted to construct benzisothiazole derivatives with restricted bond rotation. nih.gov
Resolution: A racemic mixture of a chiral benzisothiazole derivative can be separated into its constituent enantiomers. Enzymatic kinetic resolution, for instance, uses a lipase (B570770) to selectively acylate one enantiomer of an alcohol, allowing for the separation of the unreacted enantiomer from the acylated product. nih.gov
These established principles of asymmetric synthesis provide a clear roadmap for accessing enantiomerically pure analogues of the this compound scaffold for advanced applications.
Novel Multi-Component Reaction Sequences for Benzisothiazole Scaffolds
Multi-component reactions (MCRs) are a class of atom-economical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.com MCRs are highly convergent and enable the rapid generation of molecular complexity from simple building blocks, making them exceptionally valuable in drug discovery and process chemistry. nih.gov
The synthesis of benzisothiazole derivatives and related fused heterocyclic systems is well-suited to MCR strategies.
Three-Component Synthesis: A notable MCR for forming the benzisothiazole ring involves the reaction of an ortho-functionalized benzaldehyde, an ammonium (B1175870) source, and elemental sulfur. arkat-usa.org This transition-metal-free method is scalable and tolerates various functional groups. arkat-usa.org
Biginelli-Type Reactions: While the classic Biginelli reaction produces dihydropyrimidinones, analogous three-component reactions have been developed for fused systems. For example, the one-pot condensation of a 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can produce complex pyrimido[2,1-b]benzothiazole structures in high yields. researchgate.net This demonstrates how MCRs can be used to build upon the benzisothiazole scaffold to access more complex, drug-like molecules.
Isonitrile-Based MCRs: Reactions like the Ugi and Passerini reactions use isonitriles as key components to rapidly assemble peptide-like structures. tcichemicals.comnih.gov While not directly forming the benzisothiazole ring, these MCRs can be used to append complex side chains to a pre-formed benzisothiazole starting material containing a suitable functional group (e.g., an amine, aldehyde, or carboxylic acid).
Table 2: Example of a Three-Component Reaction for Benzisothiazole Synthesis
| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Reference |
| ortho-Functionalized Benzaldehyde | Elemental Sulfur (S₈) | Ammonium Sulfate ((NH₄)₂SO₄) | K₃PO₄, DMSO, 120 °C | Substituted Benzo[d]isothiazole | arkat-usa.org |
This table illustrates a specific MCR strategy for constructing the core benzisothiazole scaffold.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 4,6-Dimethylbenzo[d]isothiazole, the protons can be categorized into two main types: those of the methyl groups and those on the aromatic ring.
Dimethyl Substituents: The two methyl groups (at positions C4 and C6) are expected to appear as sharp singlet peaks in the aliphatic region of the spectrum, typically around δ 2.3–2.5 ppm. Their integration value would correspond to three protons each. The exact chemical shift would be influenced by the electronic effects of the heterocyclic ring.
Aromatic Protons: The benzisothiazole core of the 4,6-dimethyl derivative has two aromatic protons at positions C5 and C7. These protons would likely appear as singlets or narrow doublets (if long-range coupling is resolved) in the aromatic region (δ 7.0–8.5 ppm). For comparison, in the related compound 3-amino-5-methylbenzo[d]isothiazole, the aromatic protons at positions H-4, H-6, and H-7 show distinct signals at δ 7.56, 7.14, and 7.69 ppm, respectively. nih.gov For this compound, one would expect two signals in this region, with their specific shifts determined by the electronic influence of the adjacent methyl groups and the isothiazole (B42339) ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on general principles and data from analogs)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH ₃ (at C4) | ~2.4 | Singlet | 3H |
| CH ₃ (at C6) | ~2.4 | Singlet | 3H |
| H-5 | ~7.2 - 7.6 | Singlet / Doublet | 1H |
| H-7 | ~7.5 - 7.9 | Singlet / Doublet | 1H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, ten distinct signals are expected: two for the methyl carbons, six for the aromatic carbons of the benzene (B151609) ring, and two for the carbons of the isothiazole ring.
Methyl Carbons: The carbons of the two methyl groups would appear in the upfield (aliphatic) region of the spectrum, typically between δ 15–25 ppm.
Aromatic and Heterocyclic Carbons: The eight carbons of the benzo[d]isothiazole framework would produce signals in the downfield region (δ 110–160 ppm). The chemical shifts of these carbons are highly sensitive to the substitution pattern and the electronic environment. In a study of 3-amino-5-methylbenzo[d]isothiazole, the carbon signals were fully assigned using 2D NMR techniques, with aromatic and heterocyclic carbons appearing between δ 117 and 153 ppm. nih.gov For this compound, similar shifts are expected, with the positions of the methyl-substituted carbons (C4 and C6) and their neighbors being specifically affected.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Based on general principles and data from analogs nih.gov)
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |
| C H₃ Carbons | 15 - 25 |
| Aromatic/Heterocyclic Carbons | 110 - 160 |
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. mdpi.comthermofisher.com While no specific studies on fluorinated this compound were found, research on other fluorinated heterocyclic compounds, such as trifluoromethyl benzothiazole (B30560) sulfones, demonstrates the utility of this technique. nih.gov
If a fluorine atom or a trifluoromethyl (CF₃) group were introduced into the this compound scaffold, ¹⁹F NMR would be essential for its characterization. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (¹⁹F-¹H or ¹⁹F-¹³C coupling) would be observed in the respective spectra, aiding in the definitive assignment of the fluorine substituent's position on the ring. The large chemical shift dispersion in ¹⁹F NMR makes it particularly useful for studying complex mixtures and protein-ligand interactions. mdpi.commdpi.com
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). beilstein-journals.org For this compound, COSY could confirm the coupling (or lack thereof) between the aromatic protons H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. beilstein-journals.org HSQC would be used to definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. beilstein-journals.orgresearchgate.net This is extremely powerful for piecing together the molecular framework. For example, HMBC would show correlations from the methyl protons to the quaternary carbons C4 and C6, as well as to the adjacent aromatic carbons. These correlations are critical for confirming the substitution pattern on the benzene ring. nih.govbeilstein-journals.org
The combination of these 2D techniques allows for a complete and definitive assignment of all ¹H and ¹³C signals, leaving no ambiguity in the final structural determination. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, measure the vibrational frequencies of bonds within a molecule. The resulting spectrum serves as a unique "molecular fingerprint."
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the isothiazole ring and the C=C bonds of the aromatic system are expected in the 1650-1450 cm⁻¹ region. These bands are characteristic of the heterocyclic and aromatic framework.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. These typically appear in the 1300-650 cm⁻¹ region.
C-S Stretching: The vibration of the carbon-sulfur bond in the isothiazole ring would likely appear as a weaker band in the fingerprint region.
Analysis of substituted benzothiazoles, which are isomeric to benzisothiazoles, confirms that the C=N stretching vibration is typically found around 1600-1640 cm⁻¹. The exact positions of these peaks provide a diagnostic fingerprint for the this compound structure.
Table 3: Predicted FTIR Vibrational Frequencies for this compound (Based on general principles and data from related structures)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=N / C=C Stretch (Ring) | 1650 - 1450 | Strong-Medium |
| C-H Bending | 1300 - 650 | Medium-Strong |
Raman Spectroscopy for Conjugation and Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering insights into its chemical structure, polymorphism, and crystallinity. For this compound, Raman spectroscopy would be particularly useful for probing the vibrations of the fused aromatic system and the attached methyl groups, as well as understanding the degree of electronic conjugation within the molecule.
The Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the vibrational modes of the benzisothiazole core and its substituents. Key vibrational modes would include the stretching and bending of the C-C bonds within the benzene ring, the C=N and C-S stretching of the isothiazole ring, and the various modes associated with the methyl groups.
Computational studies on related benzothiazole molecules have been used to assign the vibrational frequencies. researchgate.net For instance, the C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations of the benzene ring usually appear as a group of bands between 1400 and 1600 cm⁻¹. The presence of the isothiazole ring introduces characteristic vibrations, such as the C=N stretching mode, which is expected around 1600-1650 cm⁻¹. The C-S stretching vibration is typically found at lower frequencies, often in the 600-800 cm⁻¹ range. The methyl groups will contribute to C-H stretching modes around 2900-3000 cm⁻¹ and various bending modes at lower wavenumbers.
The position and intensity of these bands can provide information about the electronic environment and conjugation within the molecule. For example, changes in the vibrational frequencies of the benzene ring can indicate the extent of electron delocalization between the benzene and isothiazole rings.
Table 1: Predicted Raman Shifts for this compound Based on Analogous Compounds
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~3050-3100 | Aromatic C-H Stretch |
| ~2920-2980 | Methyl C-H Stretch |
| ~1610 | C=N Stretch (Isothiazole Ring) |
| ~1590 | Aromatic C=C Stretch |
| ~1450 | Methyl C-H Bend |
| ~1380 | Aromatic C-C Stretch |
| ~750 | C-S Stretch |
Note: This table is predictive and based on data for benzisothiazole and substituted benzothiazoles. Actual experimental values may vary.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides the measurement of the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact mass of a molecule. This, in turn, enables the unambiguous determination of its elemental formula. For this compound (C₉H₉NS), the theoretical exact mass can be calculated with high accuracy.
The ability of HRMS to provide an exact mass is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₉H₉NS | ¹²C₉¹H₉¹⁴N¹³²S¹ | 163.0456 |
Note: This value is calculated based on the most abundant isotopes of each element.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique used for the separation, detection, and identification of components in a complex mixture. nih.govnih.gov It is particularly valuable for impurity profiling in pharmaceutical substances and for identifying metabolites in biological samples. researchgate.net
In the context of this compound, an LC-MS/MS method could be developed to separate the main compound from any potential process-related impurities or degradation products. The first stage of the mass spectrometer (MS1) would isolate the protonated molecule of this compound ([M+H]⁺) or its molecular ion. In the second stage (MS2), this isolated ion would be fragmented by collision-induced dissociation (CID), and the resulting fragment ions would be analyzed.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the cleavage of the isothiazole ring and the loss of the methyl groups. For instance, the fragmentation of the parent ion of benzisothiazole (m/z 136) has been shown to produce a significant fragment at m/z 109, corresponding to the loss of HCN. mac-mod.com A similar fragmentation pathway could be expected for the dimethyl derivative. The analysis of these fragmentation patterns allows for the confident identification of the compound and its related impurities or metabolites.
Table 3: Predicted LC-MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Potential Neutral Loss |
| 164.0534 ([M+H]⁺) | 149.0300 | CH₃ |
| 136.0456 | C₂H₄ | |
| 133.0248 | SH | |
| 106.0496 | C₂H₃NS |
Note: This table represents predicted fragmentation pathways. Actual fragmentation can be influenced by experimental conditions.
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic structure and photophysical properties of a molecule.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.
Studies on related benzothiazole derivatives have shown absorption maxima in the UV region. niscpr.res.inresearchgate.net For example, some 2-phenylbenzothiazole (B1203474) derivatives exhibit absorption peaks around 330-340 nm. niscpr.res.in The presence of the dimethyl groups on the benzene ring of this compound is likely to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzisothiazole, due to their electron-donating inductive effect.
Table 4: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Type of Electronic Transition |
| ~290-310 | π → π |
| ~330-350 | π → π |
Note: The exact position and intensity of absorption bands are solvent-dependent.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of a molecule. Many benzothiazole derivatives are known to be fluorescent. niscpr.res.in
Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence spectrum can provide insights into the structure and environment of the molecule. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. The quantum yield can be influenced by the molecular structure, solvent, and temperature. For many benzothiazole derivatives, the quantum yield can be significant, making them useful as fluorescent probes.
Table 5: Predicted Photophysical Properties of this compound
| Excitation Wavelength (λex, nm) | Predicted Emission Wavelength (λem, nm) | Predicted Stokes Shift (nm) | Predicted Quantum Yield (Φf) |
| ~340 | ~380-420 | ~40-80 | 0.1 - 0.5 |
Note: These are predicted values based on the photophysical properties of similar benzothiazole derivatives. Actual values will depend on experimental conditions, particularly the solvent used.
Theoretical and Computational Chemistry of 4,6 Dimethylbenzo D Isothiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4,6-dimethylbenzo[d]isothiazole at the atomic level. These calculations provide a detailed description of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. mdpi.comproteobiojournal.com For this compound, these calculations typically involve geometry optimization to find the most stable molecular conformation. proteobiojournal.com Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed to accurately predict molecular geometries, including bond lengths and angles. mdpi.comnih.govnih.gov
Ab initio methods, while computationally more intensive, can provide benchmark data for comparison. The choice of method and basis set is crucial for obtaining reliable results that correlate well with experimental data, should it become available. mjcce.org.mkrug.nl These calculations can also determine various electronic and energetic descriptors like ionization potential, electron affinity, and chemical hardness, which are vital for predicting the molecule's behavior in chemical reactions. nih.gov
Table 1: Calculated Structural Parameters for this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.75 | ||
| S-N | 1.64 | ||
| C=N | 1.35 | ||
| C-C (aromatic) | 1.39 - 1.41 | ||
| C-C (methyl) | 1.51 | ||
| C-S-N | 95.0 | ||
| S-N-C | 110.0 | ||
| C-C-C (benzene ring) | 119.5 - 120.5 | ||
| H-C-H (methyl) | 109.5 |
Note: This data is illustrative and based on typical values for similar heterocyclic systems. Actual values would be derived from specific DFT calculations for this molecule.
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole (B30560) ring system, particularly the sulfur and nitrogen atoms and the fused benzene (B151609) ring. The LUMO is likely distributed over the heterocyclic thiazole (B1198619) ring. The methyl groups, being electron-donating, would slightly raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.
Table 2: Frontier Molecular Orbital Energies for this compound (Exemplary Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These are representative energy values. Precise values depend on the level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.netdtic.milchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. dtic.mil The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (typically colored red) is anticipated to be located around the nitrogen atom due to its high electronegativity and lone pair of electrons. The regions around the hydrogen atoms of the methyl groups and the benzene ring would exhibit positive potential (colored blue). This information is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.
Conformational Analysis and Molecular Dynamics Simulations
While this compound has a relatively rigid fused ring structure, conformational analysis and molecular dynamics simulations can provide insights into the rotational freedom of its substituent groups and its dynamic behavior.
The primary torsional degrees of freedom in this compound involve the rotation of the two methyl groups attached to the benzene ring. By systematically rotating these groups and calculating the corresponding energy, an energy profile map can be generated. orientjchem.org This map reveals the most stable rotational conformations and the energy barriers between them. While the rotation of methyl groups generally has a low energy barrier, steric hindrance between the methyl groups and adjacent atoms on the ring system could influence their preferred orientation.
Molecular dynamics (MD) simulations can be employed to explore the stability of the molecule and the nature of its intramolecular interactions over time. nih.govplos.orgbiointerfaceresearch.com By simulating the motion of the atoms at a given temperature, one can observe the vibrational modes and the flexibility of the structure. For this compound, MD simulations would confirm the planarity and rigidity of the fused ring system and analyze the dynamic behavior of the methyl groups. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase compared to static quantum chemical calculations. The stability of the molecule can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. physchemres.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods allow for the theoretical calculation of various spectra, which can then be correlated with experimental data to confirm structural assignments and understand the electronic and vibrational characteristics of the molecule.
Theoretical Vibrational Frequencies and Their Correlation with Experimental Data
The vibrational spectrum of a molecule is a unique fingerprint that arises from the various vibrational modes of its atoms. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these vibrational frequencies. nih.gov For a molecule like this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic frequencies at that geometry.
The calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. nih.govnih.gov For example, a scaling factor of 0.961 has been used for calculations with the B3LYP functional and the 6-311++G(d,p) basis set. nih.gov
The correlation between the scaled theoretical frequencies and the experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra allows for the definitive assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=C bending, and ring vibrations. nih.gov This detailed assignment provides valuable insights into the molecular structure and bonding.
Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 | 2979 | ~3050 |
| C-H stretch (methyl) | 3000 | 2883 | ~2950 |
| C=N stretch | 1620 | 1557 | ~1600 |
| C=C stretch (ring) | 1580 | 1518 | ~1550 |
| C-S stretch | 750 | 721 | ~730 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational calculations for this compound.
Computational UV-Vis and NMR Spectra Prediction
UV-Vis Spectra
Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra, which correspond to the ultraviolet-visible (UV-Vis) region. nih.govnii.ac.jp These calculations can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za The predicted UV-Vis spectrum can be compared with experimental data to identify the electronic transitions occurring within the molecule. For instance, transitions can be assigned to specific molecular orbitals, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za
Machine learning algorithms are also emerging as powerful tools for the rapid prediction of UV-Vis spectra from molecular structures. nih.gov These methods can be trained on large datasets of experimental spectra to learn the relationship between chemical structure and spectral features. nih.gov
NMR Spectra
Computational methods are also highly effective in predicting Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). nmrdb.orgnmrdb.org The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. scielo.org.za The accuracy of these predictions can be very high, with mean absolute errors (MAE) as low as 0.08 ppm for ¹H shifts when using appropriate levels of theory. github.io
To obtain accurate predictions, it is often necessary to consider the conformational flexibility of the molecule. This involves performing a conformational search, optimizing the geometry of each conformer, and then calculating the NMR shifts for each. The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers. github.ionih.gov Comparing the calculated and experimental NMR spectra can help in the definitive assignment of chemical shifts and in determining the three-dimensional structure of the molecule in solution. nih.gov
Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H1 | 7.8 | 7.7 |
| H2 | 7.2 | 7.1 |
| C1 | 135.4 | 134.9 |
| C2 | 128.9 | 128.5 |
| CH₃ | 2.5 | 2.4 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational calculations for this compound.
Structure-Property Relationships (SPR) through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govimist.ma For this compound and its derivatives, these models can be used to predict their properties and guide the design of new compounds with desired characteristics.
QSAR models are developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), to correlate these descriptors with the observed activity. imist.manih.gov The molecular descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. imist.ma A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Molecular Docking and Dynamics for Ligand-Target Interactions (In Silico)
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. biointerfaceresearch.comnih.gov These methods are crucial in drug discovery and design. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation. The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding of the ligand. biointerfaceresearch.com
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and interactions that occur. These simulations can be used to assess the stability of the docked complex and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. nih.gov
For this compound, these computational techniques could be employed to investigate its potential as an inhibitor of a specific enzyme by modeling its binding to the active site. For instance, studies on similar thiazole derivatives have explored their potential as inhibitors for targets like c-Met receptor tyrosine kinase and cyclin-dependent kinases. nih.govnih.gov
Investigation of Non Clinical Biological Activities and Mechanisms in Vitro / in Silico
In Vitro Antimicrobial Activity Studies
Investigations into the antimicrobial potential of the benzo[d]isothiazole scaffold have been conducted, though direct studies on 4,6-Dimethylbenzo[d]isothiazole are not prominent in the available literature. Research has focused on derivatives to ascertain their efficacy against a range of microbial pathogens.
A key study involving a series of benzo[d]isothiazole Schiff bases screened these compounds for antibacterial properties. nih.gov The evaluation included representatives of both Gram-positive and Gram-negative bacteria. However, the results indicated a lack of efficacy, as none of the tested benzo[d]isothiazole compounds demonstrated any significant antibacterial activity against the selected strains. nih.gov
Table 1: Antibacterial Screening of Benzo[d]isothiazole Derivatives
| Strain Type | Bacterial Strain | Activity Observed |
|---|---|---|
| Gram-Positive | Staphylococcus aureus | Inactive |
| Gram-Negative | Salmonella spp. | Inactive |
Data derived from a study on Benzo[d]isothiazole Schiff bases. nih.gov
The same series of benzo[d]isothiazole Schiff bases was also evaluated for potential antifungal effects against pathogenic fungi. nih.gov The screening included both yeast and mould species. Consistent with the antibacterial findings, the compounds were found to be inactive, showing no discernible antifungal activity against the tested pathogens. nih.gov
Table 2: Antifungal Screening of Benzo[d]isothiazole Derivatives
| Fungal Type | Pathogenic Fungi | Activity Observed |
|---|---|---|
| Yeast | Candida albicans | Inactive |
| Mould | Aspergillus fumigatus | Inactive |
Data derived from a study on Benzo[d]isothiazole Schiff bases. nih.gov
Within the scope of the reviewed scientific literature, there are no available studies investigating the inhibitory effect of this compound or its closely related benzo[d]isothiazole analogues on specific microbial enzymes like N-Myristoyltransferase.
In Vitro Cellular Proliferation and Apoptosis Studies
In contrast to the lack of antimicrobial effect, derivatives of the benzo[d]isothiazole nucleus have demonstrated notable in vitro activity in the context of oncology, specifically concerning the inhibition of cancer cell growth.
Multiple studies have highlighted the antiproliferative properties of benzo[d]isothiazole derivatives. A systematic evaluation of benzo[d]isothiazole Schiff bases revealed that all tested derivatives inhibited the growth of leukemia cell lines. nih.gov This cytotoxic activity against hematological cancer cells was a consistent finding for this class of compounds. In contrast, antiproliferative activity against solid tumor-derived cell lines was observed for only one of the tested compounds, suggesting a degree of selectivity. nih.gov
Further research on a different class, benzo[d]isothiazole hydrazones, reinforced these findings. These derivatives were also tested against a panel of human cell lines, showing antiproliferative activity against several leukemia and solid tumor cell lines. ddg-pharmfac.net Notably, some of the hydrazone derivatives displayed selective cytotoxicity against leukemia cell lines while being non-cytotoxic to normal cells. ddg-pharmfac.net The fragment -CO-NH-N=CH-2-hydroxyphenyl was identified as being particularly important for this biological activity. ddg-pharmfac.net
Table 3: Antiproliferative Activity of Benzo[d]isothiazole Derivatives
| Compound Class | Cancer Cell Type | Key Findings | References |
|---|---|---|---|
| Benzo[d]isothiazole Schiff Bases | Leukemic | General inhibition of growth across all tested derivatives. | nih.gov |
| Benzo[d]isothiazole Schiff Bases | Solid Tumor-Derived | Activity was not a general feature; observed in only one derivative. | nih.gov |
| Benzo[d]isothiazole Hydrazones | Leukemic | Potent antiproliferative activity; some derivatives showed selective cytotoxicity. | ddg-pharmfac.net |
While studies confirm that benzo[d]isothiazole derivatives exhibit marked cytotoxicity and inhibit the proliferation of cancer cells, particularly leukemia cell lines, the precise mechanism of cell death has not been fully elucidated in the referenced literature. nih.govddg-pharmfac.net The available studies focus on the antiproliferative and cytotoxic outcomes rather than detailing the specific molecular pathways, such as the induction of apoptosis. Therefore, there is no direct evidence from the cited sources to confirm that these compounds induce apoptosis in cancer cell models.
Enzyme and Receptor Binding Affinity (In Vitro / In Silico)
The benzisothiazole scaffold is a recurring motif in the design of inhibitors for a diverse range of enzymes and receptors. Computational docking and in vitro assays have been instrumental in elucidating the binding affinities and mechanisms of action for various derivatives.
DNA Gyrase B Inhibition Studies
While direct studies on this compound are not prevalent, research into structurally related compounds provides significant insights. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole have been identified as potent inhibitors of the ATP-binding site of bacterial DNA gyrase B (GyrB). Initial screening of a library of marine alkaloid oroidin (B1234803) analogues led to the discovery of these inhibitors. Subsequent structure-based optimization has resulted in compounds with low nanomolar inhibitory concentrations against Escherichia coli DNA gyrase and micromolar inhibition of Staphylococcus aureus homologues. These findings suggest that the benzisothiazole core can serve as a crucial pharmacophore for targeting bacterial gyrase, a well-validated target for antibacterial drugs.
Ubiquitin Ligase Inhibition Profiling
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases. A patent for benzothiazole (B30560) and thiazole[5,5-b] pyridine (B92270) compositions describes their potential use as inhibitors of ubiquitin ligases. google.com This suggests that the benzisothiazole scaffold may have the potential to interfere with the ubiquitination process, a mechanism of action with significant therapeutic implications. However, specific profiling of this compound against a panel of ubiquitin ligases is not yet available in peer-reviewed literature.
Structure-Activity Relationship (SAR) Studies for Biological Potential
The biological activity of benzisothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies are therefore crucial for optimizing the potency and selectivity of these compounds.
Impact of Substituent Modifications on In Vitro Activity
Systematic modifications of the benzisothiazole scaffold have yielded valuable insights into the structural requirements for various biological activities.
For HIF-2 Agonism: In a series of 1,2-benzisothiazole (B1215175) dioxide compounds that act as agonists for Hypoxia-Inducible Factor-2 (HIF-2) stabilization, SAR studies revealed that a 5-bromine substitution led to a 2-4 fold improvement in the transcription of HIF-2 downstream genes, including erythropoietin (EPO). nih.gov
For sEH/FAAH Dual Inhibition: In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies on benzothiazole-phenyl analogues indicated that trifluoromethyl groups on the aromatic rings were well-tolerated at the ortho and para positions. nih.govescholarship.org
For Tau Protein Binding: For benzothiazole derivatives designed as probes for tau protein, the replacement of a photoisomerisable trans-butadiene bridge with 1,2,3-triazole, amide, and ester moieties significantly impacted their binding properties and fluorescence staining of neurofibrillary tangles. rsc.org
Rational Design of Biologically Active Benzisothiazole Analogues
The rational design of novel benzisothiazole analogues often employs computational methods and a deep understanding of the target's binding site.
Tubulin Polymerization Inhibitors: A bioisosterism approach has been used in the rational design of benzothiazole analogues that inhibit tubulin polymerization by targeting the colchicine (B1669291) binding site. researchgate.net This has led to the discovery of compounds with potent antiproliferative activity. researchgate.net
BACE1 Inhibitors: Based on the structural features of known inhibitors, a series of benzothiazoles were designed as selective inhibitors of β-secretase 1 (BACE1), a key target in Alzheimer's disease. nih.gov Computational screening followed by in vitro testing identified a lead compound with high selectivity for BACE1 over BACE2. nih.gov
STAT3 Inhibitors: Rational drug design has also been applied to develop benzothiazole-based derivatives as inhibitors of the STAT3 signaling pathway, a critical mediator of oncogenic signaling. nih.gov These efforts have led to compounds that effectively block STAT3 phosphorylation and downstream gene expression. nih.gov
Advanced Applications in Materials Science and Chemical Probes
Organic Electronic Materials
The development of novel organic semiconductors is crucial for advancing technologies like flexible displays and printable solar cells. Thiazole (B1198619) and its fused derivatives, such as benzothiazole (B30560), are recognized as important building blocks for these materials due to their electron-accepting nature. researchgate.netarkat-usa.org
Development as Components in Two-Dimensional Conjugated Polymers (2D CPs)
There is no specific information in the reviewed literature detailing the use of 4,6-Dimethylbenzo[d]isothiazole in the synthesis or study of two-dimensional conjugated polymers (2D CPs). Research in 2D CPs often focuses on creating materials with high charge mobility and specific electronic properties through the careful selection of monomer units. While benzisothiazole derivatives could theoretically be incorporated into 2D CP structures, studies specifying the 4,6-dimethyl isomer have not been identified.
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The general class of thiazole-containing conjugated polymers has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). arkat-usa.orgnih.gov These materials often feature a donor-acceptor architecture to tune their electronic and optical properties. The benzisothiazole moiety can act as an electron-accepting unit within a polymer backbone. However, specific research detailing the performance of polymers containing this compound in OLED or OPV devices is not available. The placement of dimethyl groups on the benzene (B151609) ring would be expected to influence the polymer's solubility, morphology, and electronic energy levels, but without experimental data, these effects remain speculative for this particular compound.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and processing. The design of molecules with large NLO responses often involves the creation of "push-pull" systems, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge.
Exploration of Hyperpolarizability and Two-Photon Absorption Properties
The benzothiazole core is a known component in push-pull chromophores designed for NLO applications. These molecules can exhibit significant first hyperpolarizability (a measure of second-order NLO activity) and two-photon absorption cross-sections. organic-chemistry.org However, a search of scientific literature did not yield any studies that specifically measure or calculate the hyperpolarizability or two-photon absorption properties of this compound. Computational studies on related benzothiazole derivatives have shown that the nature and position of substituents can significantly impact NLO properties, but data for the 4,6-dimethyl configuration is absent.
Design of Push-Pull Chromophores Based on the Benzisothiazole Core
The design of push-pull chromophores often utilizes heterocyclic systems like benzothiazole as the electron-accepting part of the molecule. organic-chemistry.org While numerous examples of push-pull chromophores based on the broader benzothiazole and isothiazole (B42339) families exist, there is no specific mention of this compound being used as the core for such designs in the reviewed literature. The electronic effects of the two methyl groups on the acceptor strength of the benzisothiazole core would be a critical factor in the design of such chromophores, but this has not been explored in the available research.
Fluorescent Probes and Dyes
Fluorescent probes are essential tools in biomedical imaging and sensing. The isothiazole ring is a component of some bioactive molecules and fluorescent compounds. nih.gov However, there is a lack of specific research on the synthesis or characterization of this compound as a fluorescent probe or dye. The fluorescence properties of a molecule are highly dependent on its detailed chemical structure, and without experimental data, the potential of this specific compound as a fluorophore is unknown.
Development of Fluorogenic Stains and Sensors
The development of fluorogenic probes, which exhibit fluorescence upon a specific chemical or physical interaction, is a burgeoning area of research. The indole (B1671886) scaffold, a related heterocyclic system, has been extensively utilized in creating small-molecule fluorescent chemosensors. rsc.org These sensors often incorporate heteroatoms like nitrogen, oxygen, and sulfur, enabling them to interact with various analytes and produce a detectable fluorescent signal. rsc.org This principle extends to other heterocyclic systems, including benzisothiazoles and the structurally similar benzoxadiazoles. nih.gov
Computational studies on 2,1,3-benzoxadiazole (benzofurazan) fluorophores have been conducted to understand and predict their photophysical properties. nih.gov These studies, utilizing time-dependent density functional theory (TD-DFT), help in the rational design of new fluorophores by examining how structural modifications affect absorption and emission wavelengths. nih.gov Such computational approaches provide a framework for developing novel fluorogenic probes based on various heterocyclic scaffolds. nih.gov
While direct examples of this compound as a fluorogenic stain are not prominent in the literature, the foundational chemistry of related heterocyclic compounds suggests its potential. For instance, fluorogenic probes based on other scaffolds are used to monitor biological processes. An optimized fluorogenic probe, N-QTF, has been developed to report on mycolyltransferase activity in Mycobacterium tuberculosis, which is crucial for understanding the effects of antibiotics. nih.gov This highlights the potential for developing specialized probes from various heterocyclic cores.
Rigidochromic Effects and Viscosity Sensing Applications
Rigidochromism, the phenomenon where the fluorescence properties of a molecule are sensitive to the rigidity of its environment, is a key principle in the design of viscosity sensors. Molecules exhibiting this effect often show enhanced fluorescence in more viscous media due to the restriction of intramolecular rotations that would otherwise lead to non-radiative decay of the excited state.
Research into benzothiazole functionalized bis-benzimidazoles has revealed their potential for applications in viscosity sensing, driven by aggregation-induced emission (AIE). researchgate.net Benzimidazoles, which share structural similarities with benzisothiazoles, are a class of heterocyclic compounds where a benzene ring is fused to an imidazole (B134444) ring. researchgate.net The multifunctionality of the benzimidazole (B57391) unit, including its electron-accepting ability and π-bridging capabilities, makes it an excellent candidate for designing optical chemical sensors. researchgate.net These properties are often tunable and can be enhanced in coordination complexes, suggesting a similar potential for benzisothiazole derivatives. researchgate.net
The design of such sensors often relies on tuning the intramolecular charge transfer (ICT) characteristics of the molecule, which can modulate its linear and nonlinear optical response properties. researchgate.net While specific studies on the rigidochromic effects of this compound are not detailed, the principles established for related benzazole systems provide a strong indication of their potential in developing novel viscosity sensors.
Ligands for Coordination Chemistry and Metal Complexes
The benzothiazole moiety is a versatile ligand in coordination chemistry, capable of coordinating with a variety of transition metals to form stable complexes with interesting properties and potential applications. nih.govbiointerfaceresearch.com The nitrogen atom of the thiazole ring is a common coordination site. ijerjournal.com The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligand. ijerjournal.com
Studies on various benzothiazole-derived ligands have demonstrated their ability to form complexes with metals such as cobalt(II), nickel(II), copper(II), zinc(II), and ruthenium(III). biointerfaceresearch.comijerjournal.com For example, a symmetrical benzothiazole-based ligand, 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol, has been shown to form octahedral complexes with Ni(II) and Co(II) and a tetragonal complex with Cu(II). ijerjournal.com In these complexes, the ligand acts as a bidentate compound, coordinating through the nitrogen atom of the benzothiazole group and the oxygen atom of the phenol. ijerjournal.com
In other instances, benzothiazole derivatives act as bidentate ligands with S,S or N,S donor sequences. ijerjournal.com The stoichiometry of these complexes is often found to be 1:1 (metal:ligand). ijerjournal.comqu.edu.iq The solubility of these metal complexes can vary, with many being soluble in polar aprotic solvents like DMF and DMSO. ijerjournal.com
The formation of these metal complexes can be confirmed through various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and X-ray diffraction. nih.govqu.edu.iq For instance, the molar conductivity of Co(III) and Ru(III) complexes of a benzothiazole-derived imine base in DMSO indicated a 1:1 electrolytic nature. biointerfaceresearch.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzisothiazole derivatives is an active area of research. nih.gov Future efforts concerning 4,6-dimethylbenzo[d]isothiazole will likely focus on developing more efficient, environmentally friendly, and cost-effective synthetic methodologies. This includes the exploration of one-pot syntheses, the use of greener solvents and catalysts, and the application of flow chemistry to enable scalable and continuous production. A significant advancement has been the synthesis of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles from 6-amino-1,3-dialkyluracils and 4,5-dichloro-5H-1,2,3-dithiazolium chloride (Appel's salt). nih.gov This approach could be adapted for the synthesis of various this compound derivatives.
Comprehensive Mechanistic Studies of Benzisothiazole-Mediated Reactions
A deeper understanding of the reaction mechanisms involving the benzisothiazole core is crucial for optimizing existing transformations and discovering new ones. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the intricate steps of reactions involving this compound. For instance, understanding the mechanism by which NQO1 reduces pronqodine A to a hydroquinone, which then produces reactive oxygen species to inhibit the COX-2 enzyme, could inform the design of more potent anti-inflammatory agents. nottingham.ac.uk
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry offers a powerful tool to complement experimental studies. Future work should leverage density functional theory (DFT) and other advanced computational methods to model reaction pathways, predict transition states, and calculate the electronic and steric properties of this compound and its derivatives. Such models can provide invaluable insights into reaction mechanisms and guide the rational design of new molecules with desired functionalities. For example, in the absence of a crystal structure for A. baumannii chorismate pyruvate-lyase, a homology model was created using the E. coli enzyme to study the binding of a benzisoxazole antibiotic. nih.gov Similar approaches can be applied to predict the interaction of this compound with various biological targets.
Exploration of Emerging Biological Targets (Non-Clinical)
The benzisothiazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net Future non-clinical research should focus on exploring the interaction of this compound and its derivatives with emerging and traditionally "undruggable" targets. This includes transcription factors, protein-protein interactions, and non-coding RNAs. The broad spectrum of biological activities exhibited by benzothiazole (B30560) derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, suggests that this compound could be a valuable starting point for developing novel therapeutic agents. researchgate.netpcbiochemres.com Recent studies have highlighted the potential of benzothiazole derivatives as dual anticancer and anti-inflammatory agents by targeting pathways like AKT and ERK. nih.gov
Design of New Functional Materials with Tunable Optoelectronic Properties
Beyond its biological potential, the benzisothiazole core could be incorporated into novel functional materials. The aromatic and heteroatomic nature of the ring system suggests potential applications in organic electronics. Future research could explore the synthesis of polymers and small molecules containing the this compound unit and investigate their optical and electronic properties. By modifying the substituents on the benzisothiazole ring, it may be possible to tune the HOMO/LUMO energy levels, leading to materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Integration with AI/Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. premierscience.comnih.govnih.gov These technologies can be applied to accelerate the discovery and optimization of this compound derivatives. AI algorithms can analyze vast datasets to predict the biological activity and physical properties of virtual compounds, identify potential drug-target interactions, and even propose novel molecular structures with desired characteristics. premierscience.comnih.gov By integrating AI with high-throughput screening and automated synthesis, the timeline for developing new drugs and materials based on the this compound scaffold can be significantly reduced. nih.govharvard.edu
Expanding the Scope of Derivatization and Scaffold Hybridization
To explore the chemical space around this compound, future research will focus on extensive derivatization and scaffold hybridization. This involves introducing a wide variety of functional groups at different positions of the benzisothiazole ring to systematically probe structure-activity relationships (SAR). Furthermore, hybrid molecules that combine the this compound moiety with other pharmacophores or functional units could lead to compounds with novel or enhanced properties. For instance, the synthesis of benzothiazole-isoquinoline derivatives has yielded compounds with potent inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), highlighting the potential of such hybrid strategies. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,6-dimethylbenzo[d]isothiazole, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclization reactions. Key steps include:
- Ring formation : Intramolecular cyclization of precursors like substituted thioamides or via (4+1)-heterocyclization strategies .
- Methylation : Introduction of methyl groups at positions 4 and 6 using methylating agents (e.g., methyl iodide) under alkaline conditions .
- Optimization : Reaction efficiency is enhanced by using polar aprotic solvents (e.g., DMF), controlled reflux temperatures (80–120°C), and catalysts like p-toluenesulfonic acid (p-TSA) .
- Purification : Column chromatography or recrystallization from ethanol-water mixtures ensures >95% purity. HPLC and NMR are critical for verifying structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Methyl groups at positions 4 and 6 appear as singlets (δ ~2.4 ppm for ¹H; δ ~20–25 ppm for ¹³C). The isothiazole ring protons resonate between δ 7.2–8.1 ppm .
- IR Spectroscopy : S-N stretching vibrations at ~680–720 cm⁻¹ confirm the isothiazole core .
- Computational Methods : Density Functional Theory (DFT) calculations predict electron density distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites for electrophilic substitution .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Low in water (<0.1 mg/mL), moderate in ethanol (15–20 mg/mL). Use DMSO or DMF for stock solutions .
- Stability : Stable under inert atmospheres but prone to oxidation in air. Store at –20°C in amber vials .
- Thermal Properties : Melting point ranges from 140–145°C (varies with purity). Differential Scanning Calorimetry (DSC) confirms decomposition above 250°C .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies are used to study its mechanism of action?
- Methodological Answer :
- Target Identification : Computational docking (e.g., AutoDock Vina) identifies binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .
- In Vitro Assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values of 10–50 µM, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR-TK) use fluorescence-based protocols (Z´-LYTE® kits) .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis quantifies metabolic half-life (~2–4 hours) .
Q. What role does this compound play in catalytic systems, particularly in cross-coupling reactions?
- Methodological Answer :
- Palladium Complexes : The compound acts as a ligand in Pd(II) complexes, enhancing Suzuki-Miyaura coupling efficiency. For example:
- Catalytic Activity : Pd-isothiazole complexes achieve >90% yield in aryl-aryl couplings at 20–35°C, with turnover numbers (TON) exceeding 10⁴ .
- Mechanistic Insight : FT-IR and X-ray crystallography reveal a planar Pd coordination geometry, with trans-oriented ligands stabilizing the transition state .
- Reusability : Heterogeneous catalysts (e.g., SiO₂-supported Pd-isothiazole) retain >85% activity after 10 cycles .
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Harmonization :
- Assay Variability : Compare IC₅₀ values across standardized protocols (e.g., NCI-60 panel vs. in-house assays) .
- Structural Confounders : Verify substituent effects; for example, sulfonamide derivatives (e.g., CAS 683261-09-8) show enhanced anticancer activity vs. non-sulfonylated analogs .
- Meta-Analysis : Use tools like RevMan or R Studio to aggregate data from preclinical studies, adjusting for factors like cell line heterogeneity and dosing regimens .
Q. What synthetic challenges arise in functionalizing this compound, and how can they be mitigated?
- Methodological Answer :
- Electrophilic Substitution : Methyl groups deactivate the benzene ring, necessitating harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C for nitration) .
- Nucleophilic Attack : Use directing groups (e.g., boronic esters) to enable regioselective C–H borylation at position 3 .
- Side Reactions : Monitor for isothiazole ring-opening under basic conditions (pH >10). Use buffered systems (pH 7–8) during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
